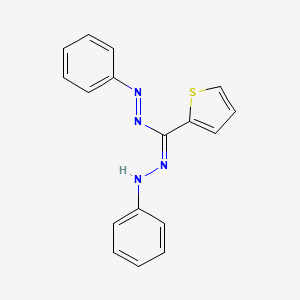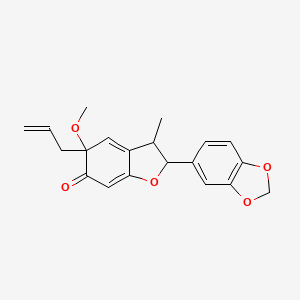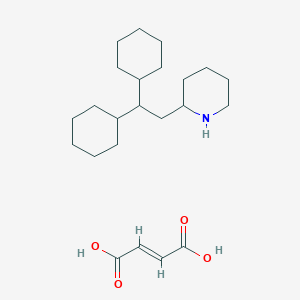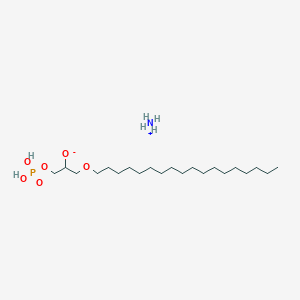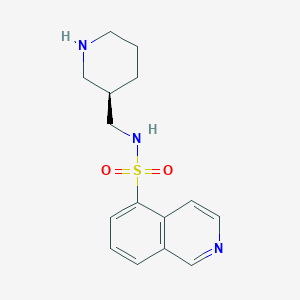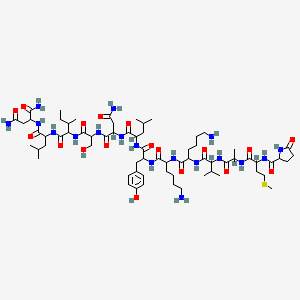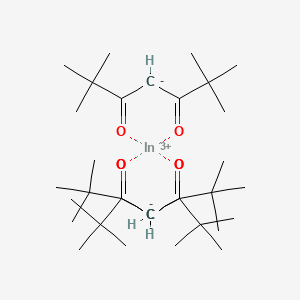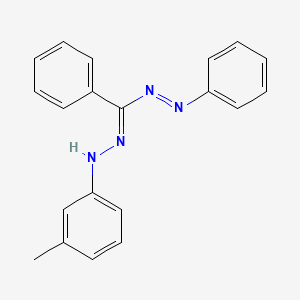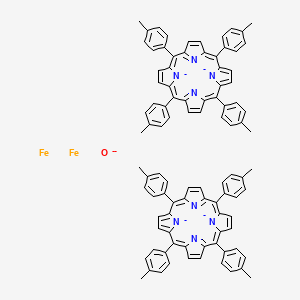
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione is a complex organic compound belonging to the class of lanostane triterpenoids. This compound is characterized by its unique structure, which includes an epoxy group, a hydroxyl group, and a ketone group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione typically involves multiple steps, starting from simpler precursor molecules. The key steps in the synthesis include:
Formation of the Lanostane Skeleton: This is achieved through a series of cyclization reactions.
Introduction of Functional Groups: The epoxy, hydroxyl, and ketone groups are introduced through specific reactions such as epoxidation, hydroxylation, and oxidation.
Purification: The final compound is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the lanostane skeleton, followed by chemical modifications to introduce the desired functional groups. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form a hydroxyl group.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can yield a secondary alcohol.
Applications De Recherche Scientifique
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of (23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate processes such as cell growth and apoptosis.
Interacting with Receptors: Binding to cellular receptors to modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lanosterol: A precursor in the biosynthesis of steroids.
Ergosterol: A sterol found in fungi.
Cholesterol: A key component of cell membranes in animals.
Uniqueness
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione is unique due to its specific functional groups and structure, which confer distinct biological activities and chemical reactivity. Its epoxy group, in particular, is a distinguishing feature that sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C29H44O4 |
|---|---|
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-3',4,10,13,14-pentamethyl-5'-propanoylspiro[2,5,6,7,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one |
InChI |
InChI=1S/C29H44O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-23,30H,7-17H2,1-6H3 |
Clé InChI |
KHSHJGYTLGFEMC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(=O)C5(C)CO)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)

